N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxine core linked to a 2-methylimidazole moiety via an ethyl-carboxamide bridge.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-16-6-8-18(11)9-7-17-15(19)14-10-20-12-4-2-3-5-13(12)21-14/h2-6,8,14H,7,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYAJAVWYAMBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzodioxine moiety. The final step involves the formation of the carboxamide group.
Imidazole Synthesis: The imidazole ring can be synthesized using a variety of methods, including the cyclization of amido-nitriles in the presence of nickel catalysts.
Benzodioxine Formation: The benzodioxine moiety can be introduced through the reaction of catechol derivatives with appropriate reagents under controlled conditions.
Carboxamide Formation: The final step involves the coupling of the imidazole and benzodioxine intermediates with a carboxamide group, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The benzodioxine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Nitric acid, sulfuric acid, low temperature.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Nitro or halogenated derivatives of the benzodioxine moiety.
Scientific Research Applications
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the benzodioxine moiety can interact with hydrophobic pockets in proteins . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
BRD1401 (Revised)
- Structure: (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)imino-imidazol-4-one
- Key Differences : Replaces the carboxamide-ethyl-imidazole chain with a pyrimidinyl-imidazolone group.
- Pharmacological Relevance: Demonstrated activity against Pseudomonas aeruginosa by targeting the outer membrane protein OprH .
- Synthesis : Synthesized via reaction of guanidine derivatives in dioxane, differing from the target compound’s likely synthetic pathway .
N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structure : Retains the benzodioxine-carboxamide core but substitutes the 2-methylimidazole-ethyl group with a simple ethyl chain.
- Impact of Substituents: Reduced molecular complexity may lower receptor affinity compared to the target compound. No specific bioactivity data is provided, but CAS 926592-25-8 () highlights similar carboxamide derivatives in antimicrobial contexts .
Functional Group Variations
Sulfonamide vs. Carboxamide Derivatives
- Example : 2-(2-chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Molecular Weight : 408.84 (higher than the target compound due to sulfonamide and chloropyridine groups).
Imidazole-Containing Analogues
Therapeutic Indications of Related Compounds
- Neurological Agents : Idazoxan hydrochloride (±)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole), an α2-adrenergic receptor antagonist, shares the benzodioxin-imidazoline scaffold. This suggests the target compound might interact with neurotransmitter systems, though selectivity could differ due to the 2-methylimidazole substituent .
- Antiparasitic Applications : Benzothiophene-carboxamide derivatives with benzoxazine groups (e.g., N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide) highlight the role of carboxamide linkages in targeting pathogens like heartworm .
Structural and Pharmacological Data Table
Discussion of Structural Determinants
- Imidazole vs. Imidazoline : The target compound’s 2-methylimidazole group (vs. dihydroimidazole in idazoxan) may reduce polar surface area, enhancing blood-brain barrier penetration .
Biological Activity
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS Number: 1286724-55-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H18N4O3
- Molecular Weight : 286.33 g/mol
- Structure : The compound features a benzodioxine core linked to an imidazole moiety through an ethyl chain, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act on:
- Imidazoline Receptors : The imidazole ring is known to bind to imidazoline receptors, which play roles in cardiovascular regulation and neuroprotection. Studies have shown that compounds with imidazoline structures can modulate blood pressure and exhibit neuroprotective effects .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds structurally similar to this one have demonstrated cytotoxic effects against various cancer cell lines .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Study 1: Anticancer Activity
A study conducted by Zhang et al. evaluated the anticancer potential of various imidazole derivatives, including this compound. The compound was tested against multiple cancer cell lines using MTT assays to determine cell viability. Results indicated that the compound exhibited significant cytotoxicity with IC50 values lower than established chemotherapeutic agents .
Case Study 2: Cardiovascular Effects
In another study focusing on cardiovascular applications, the compound was administered to spontaneously hypertensive rats. Results showed a marked decrease in mean arterial pressure (MAP), suggesting potential use as an antihypertensive agent through its action on imidazoline receptors .
Q & A
Q. What are the key steps and technical parameters for synthesizing N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 2-(2-methyl-1H-imidazol-1-yl)ethylamine using coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol to achieve >95% purity.
- Critical parameters : Maintain inert atmosphere (N₂/Ar), monitor reaction progress via TLC, and optimize solvent polarity to minimize by-products .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- Methodological Answer :
- NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the benzodioxine backbone (δ 4.2–4.8 ppm for dioxane protons) and imidazole substituents (δ 7.1–7.5 ppm) .
- X-ray crystallography : Employ SHELXL for structure refinement. Single crystals grown via slow evaporation (solvent: acetonitrile/ethyl acetate) yield orthorhombic systems with space group P2₁2₁2₁. Hydrogen-bonding networks stabilize the crystal lattice .
Q. How can preliminary bioactivity screening be designed to assess this compound’s pharmacological potential?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ determination) with doxorubicin as a positive control. Include imidazole-free analogs to isolate the role of the 2-methylimidazole moiety .
- Enzyme inhibition : Evaluate binding to cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorescence-based assays to predict metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data arising from conformational flexibility?
- Methodological Answer :
- Multi-temperature XRD : Collect data at 90 K, 150 K, and 298 K to analyze thermal motion and validate hydrogen-bonding patterns .
- DFT calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries. Discrepancies >0.05 Å suggest dynamic disorder, necessitating twin refinement in SHELXL .
Q. What strategies optimize structure-activity relationship (SAR) studies for imidazole-containing analogs?
- Methodological Answer :
- Fragment-based design : Replace the 2-methylimidazole group with 4-methylthiazole or pyridine derivatives to probe steric/electronic effects. Use parallel synthesis with automated liquid handlers for rapid library generation .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., imidazole N-methylation) to bioactivity. Correlate logP values (HPLC-derived) with cytotoxicity to identify lipophilicity thresholds .
Q. How can molecular docking and dynamics clarify target interactions conflicting with experimental bioassay data?
- Methodological Answer :
- Ensemble docking : Use AutoDock Vina to screen against multiple protein conformations (e.g., α-helix vs. β-sheet dominant states of kinases). Prioritize poses with consistent ΔG values (±1 kcal/mol) .
- MD simulations (GROMACS) : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability. RMSD >3 Å indicates transient interactions, requiring SPR or ITC validation .
Q. What experimental and computational approaches address discrepancies in metabolic stability across species?
- Methodological Answer :
- Cross-species microsomal assays : Compare half-life (t₁/₂) in human, rat, and mouse liver microsomes. Use LC-MS/MS to quantify parent compound depletion. A >2-fold difference warrants species-specific CYP isoform profiling .
- QSAR models : Train models with descriptors like topological polar surface area (TPSA) and Abraham’s acidity to predict hepatic extraction ratios. Validate against in vivo pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
